molecular formula C18H28O4 B15182757 2,2'-((Octahydro-4,7-methano-1H-indenediyl)bis(methyleneoxymethylene))dioxirane CAS No. 50985-55-2

2,2'-((Octahydro-4,7-methano-1H-indenediyl)bis(methyleneoxymethylene))dioxirane

Cat. No.: B15182757
CAS No.: 50985-55-2
M. Wt: 308.4 g/mol
InChI Key: NAKUEGXKNSDYGY-UHFFFAOYSA-N
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Description

2,2’-[(octahydro-4,7-methano-1H-indenediyl)bis(methyleneoxymethylene)]dioxirane is an organic compound with the molecular formula C18H28O4 and a molecular weight of 308.41 g/mol . This compound is known for its unique structure, which includes a dioxirane ring, making it a valuable intermediate in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(octahydro-4,7-methano-1H-indenediyl)bis(methyleneoxymethylene)]dioxirane typically involves the reaction of octahydro-4,7-methano-1H-indene with formaldehyde and hydrogen peroxide under acidic conditions . The reaction proceeds through the formation of a bis(methyleneoxymethylene) intermediate, which is then oxidized to form the dioxirane ring.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2,2’-[(octahydro-4,7-methano-1H-indenediyl)bis(methyleneoxymethylene)]dioxirane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions yield oxides, reduction reactions produce alcohols, and substitution reactions result in various substituted derivatives .

Mechanism of Action

The mechanism of action of 2,2’-[(octahydro-4,7-methano-1H-indenediyl)bis(methyleneoxymethylene)]dioxirane involves the formation of reactive oxygen species (ROS) through the cleavage of the dioxirane ring. These ROS can then interact with various molecular targets, leading to oxidation of substrates and other chemical transformations . The pathways involved include the activation of oxidative enzymes and the generation of free radicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,2’-[(octahydro-4,7-methano-1H-indenediyl)bis(methyleneoxymethylene)]dioxirane apart is its dioxirane ring, which imparts unique oxidative properties. This makes it particularly valuable in oxidation reactions and as an intermediate in the synthesis of complex molecules .

Properties

CAS No.

50985-55-2

Molecular Formula

C18H28O4

Molecular Weight

308.4 g/mol

IUPAC Name

2-[[3-(oxiran-2-ylmethoxymethyl)-3-tricyclo[5.2.1.02,6]decanyl]methoxymethyl]oxirane

InChI

InChI=1S/C18H28O4/c1-2-13-5-12(1)16-3-4-18(17(13)16,10-19-6-14-8-21-14)11-20-7-15-9-22-15/h12-17H,1-11H2

InChI Key

NAKUEGXKNSDYGY-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C3C2C(CC3)(COCC4CO4)COCC5CO5

Origin of Product

United States

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